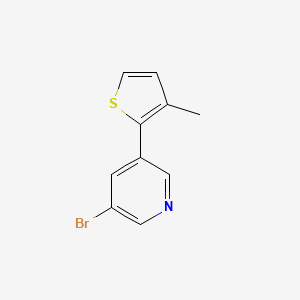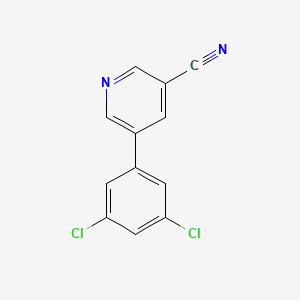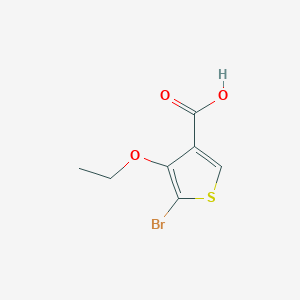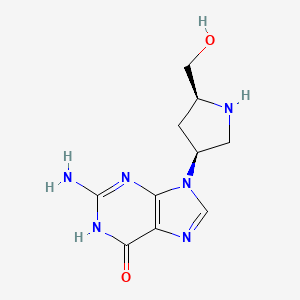![molecular formula C11H10ClN3O2 B11864582 [(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 58889-06-8](/img/structure/B11864582.png)
[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a chemical compound that belongs to the class of quinolines It is characterized by the presence of a chloro group at position 5 and an oxy group at position 8 of the quinoline ring, along with a hydroxyacetimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroquinoline, which is commercially available or can be synthesized through established methods.
Formation of Intermediate: The 5-chloroquinoline is reacted with an appropriate reagent to introduce the oxy group at position 8, forming an intermediate compound.
Hydroxyacetimidamide Formation: The intermediate is then reacted with hydroxylamine and acetic anhydride to introduce the hydroxyacetimidamide moiety, resulting in the final product.
Industrial Production Methods
Industrial production of 2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: A related compound with a heptan-2-yl group instead of the hydroxyacetimidamide moiety.
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: Another similar compound with an ethyl ester group.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to the presence of the hydroxyacetimidamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
58889-06-8 |
|---|---|
Formule moléculaire |
C11H10ClN3O2 |
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
2-(5-chloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
Clé InChI |
BOSYYEXNJSSAQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)






